molecular formula C11H13ClO3 B1453411 2-(4-Methoxyphenoxy)butanoyl chloride CAS No. 679837-25-3

2-(4-Methoxyphenoxy)butanoyl chloride

Cat. No. B1453411
CAS RN: 679837-25-3
M. Wt: 228.67 g/mol
InChI Key: YMUSJESQIJZTQC-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenoxy)butanoyl chloride” is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 . It is used for proteomics research .

Scientific Research Applications

Chemical Modification and Polymer Preparation

2-(4-Methoxyphenoxy)butanoyl chloride is a versatile chemical reagent used in a variety of scientific research applications, particularly in organic synthesis and polymer chemistry. This compound is often utilized as an intermediate for the synthesis of complex molecules and polymers due to its reactive acyl chloride group, which can easily participate in Friedel-Crafts acylation reactions and other coupling processes.

One notable application involves the selective modification of phenolic compounds. For instance, it has been used in the selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by selective acylation. This process highlights its utility in synthesizing ortho-acylated catechols, which serve as crucial building blocks in supramolecular chemistry, natural product synthesis, and the development of flavors, fragrances, and pesticides (Adogla et al., 2012).

Synthesis of Aromatic Compounds

Additionally, 2-(4-Methoxyphenoxy)butanoyl chloride has been employed in the preparation of aromatic compounds, demonstrating its role in Ullman ether formation and Ullman coupling reactions. This showcases its importance in the synthesis of aryl ethers and halides, which are crucial intermediates in organic synthesis and pharmaceutical research (Buck & Song, 2005).

Material Science and Polymer Chemistry

In material science and polymer chemistry, 2-(4-Methoxyphenoxy)butanoyl chloride has contributed to the development of sustainable polymers. Research into vanillin-derived diols, for example, incorporates this compound for the synthesis of polyesters and polyurethanes, underscoring its role in creating biobased and environmentally friendly materials. These polymers have applications in various industries, including packaging, textiles, and biomedical engineering, due to their desirable thermal properties and biodegradability (Zhao et al., 2020).

Advanced Organic Synthesis Techniques

Moreover, advanced organic synthesis techniques leverage 2-(4-Methoxyphenoxy)butanoyl chloride for the construction of complex molecular architectures. This includes its use in reactions aimed at synthesizing molecules with potential biological activity, such as anticancer drugs. The ability to form specific adducts with metal ions further illustrates its utility in inorganic chemistry and the design of metal-organic frameworks (MOFs) and catalysts (Bonacorso et al., 2003).

properties

IUPAC Name

2-(4-methoxyphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUSJESQIJZTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675491
Record name 2-(4-Methoxyphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)butanoyl chloride

CAS RN

679837-25-3
Record name 2-(4-Methoxyphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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